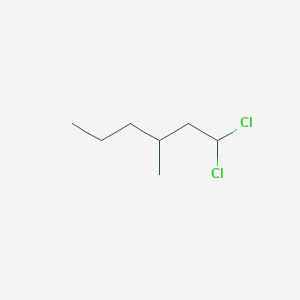

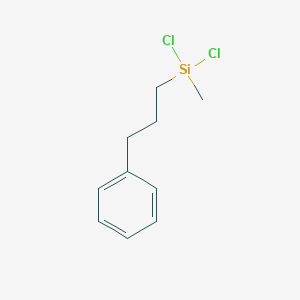

Dichloro(methyl)(3-phenylpropyl)silane

Overview

Description

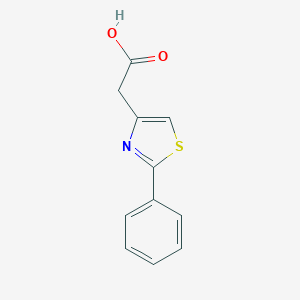

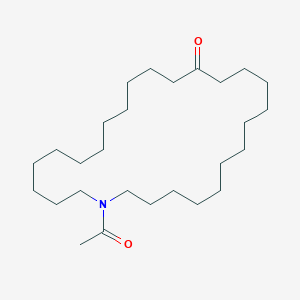

Dichloro(methyl)(3-phenylpropyl)silane is a compound that falls within the category of organosilicon compounds, specifically a type of silane where silicon is bonded to both chloro and alkyl or aryl groups. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and behavior of related methyl silanes and dichlorosilanes, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related silanes, such as methyl-(γ-chloropropyl)dichlorosilane, has been achieved using a silica-supported Karstedt-type catalyst. The optimization of reaction parameters, including reactant ratios, temperature, time, and catalyst dosage, led to a significant yield of 78.42%, surpassing previous reports in the literature . This suggests that similar catalytic methods could potentially be applied to the synthesis of Dichloro(methyl)(3-phenylpropyl)silane, with the possibility of achieving high yields through careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of silanes can be significantly influenced by the presence of different substituents. For instance, the presence of a Si-Cl bond has been shown to affect the chlorination patterns of methyl silanes. In compounds where no Si-Cl bond is present, chlorination tends to occur on different carbon atoms, whereas the presence of a Si-Cl bond leads to the predominance of gem dichloro-compounds . This information could be extrapolated to Dichloro(methyl)(3-phenylpropyl)silane, suggesting that the Si-Cl bonds in this compound may influence its reactivity and the distribution of substituents around the silicon atom.

Chemical Reactions Analysis

The reactivity of silanes with different groups can vary. For example, the displacement of phenyl, chloro, and methyl groups in silanes by triflate groups has been studied, revealing that phenyl groups are displaced more rapidly than chloro and methyl groups. The presence of a triflate group on the same silicon atom strongly deactivates the unreacted groups, although this deactivation is weaker when the triflate is on an adjacent silicon atom . This indicates that the chemical reactivity of Dichloro(methyl)(3-phenylpropyl)silane could be influenced by the presence and position of different substituents on the silicon atom.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Dichloro(methyl)(3-phenylpropyl)silane, they do provide insights into the properties of similar compounds. For instance, the physical state, boiling point, and solubility of silanes can be affected by the nature of their substituents. The chemical stability and reactivity can also vary, as seen in the vapor phase chlorination of methyl silanes, where the structure and presence of Si-Cl bonds play a crucial role . These findings suggest that a detailed study of Dichloro(methyl)(3-phenylpropyl)silane would likely reveal unique physical and chemical properties influenced by its molecular structure.

Scientific Research Applications

It has been used in the synthesis of neutral and cationic silicon species containing aryl-OCO- or aryl-SCS-type pincer ligands. These compounds have potential applications in materials science due to their unique bonding and structural properties (Bockholt et al., 2009).

Dichloro(methyl)(3-phenylpropyl)silane has been involved in the reaction with organolithium reagents, leading to the synthesis of novel kinetically stabilized silenes. These silenes have potential uses in organic synthesis and materials chemistry due to their reactivity and stability (Schmohl et al., 2001).

The compound's behavior in hydrolysis and etherification reactions has been studied, leading to the formation of new silanediols and diethoxysilanes. These reactions are important in the field of silicon chemistry for the development of new silicon-based materials (Dorofeenko et al., 1969).

It has been used in Friedel–Crafts alkylation of benzene with (polychloromethyl)silanes. This process is significant in organic synthesis, especially in the synthesis of polyphenylmethylsilanes, which have applications in polymer and materials science (Yoo et al., 2001).

In the synthesis of higher cyclomethylalkylsilazanes, dichloro(methyl)(3-phenylpropyl)silane plays a role. These silazanes are important in the development of new materials with potential applications in various industries (Andrianov et al., 1969).

The compound has been used in the synthesis of polyfluoroalkyl compounds of silicon, particularly in reactions with NN-bis(trifluoromethyl)prop-2-enylamine and similar reagents. This research is important for the development of fluorinated silicon-based materials (Coy et al., 1974).

It has applications in the detection of nitroaromatic explosives based on photoluminescent polymers containing metalloles. This research is significant for security and defense applications (Sohn et al., 2003).

Safety and Hazards

Dichloro(methyl)(3-phenylpropyl)silane is a hazardous substance. It is highly flammable and can cause severe skin burns and eye damage . It is toxic if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Relevant Papers One relevant paper discusses the amidation of α-Amino Acids using Dichloro(methyl)(3,3,3-trifluoropropyl)silane . The paper highlights the use of this compound in the amidation process without the need for conventional protection and deprotection of the α-Amino group .

Mechanism of Action

Target of Action

Dichloro(methyl)(3-phenylpropyl)silane is an organosilicon compound Organosilicon compounds are generally known to interact with a variety of biological targets, depending on their structure and functional groups .

Mode of Action

Organosilicon compounds can interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The presence of the dichloro, methyl, and phenylpropyl groups in this compound may influence its interaction with its targets .

Biochemical Pathways

Organosilicon compounds can potentially affect a wide range of biochemical pathways, depending on their structure and the nature of their targets .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties .

Result of Action

The interaction of organosilicon compounds with their targets can lead to a variety of cellular responses, depending on the nature of the targets and the specific mode of action of the compound .

Action Environment

The action, efficacy, and stability of Dichloro(methyl)(3-phenylpropyl)silane can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

properties

IUPAC Name |

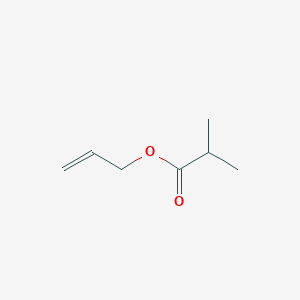

dichloro-methyl-(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-13(11,12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZJIDYIVLNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCC1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

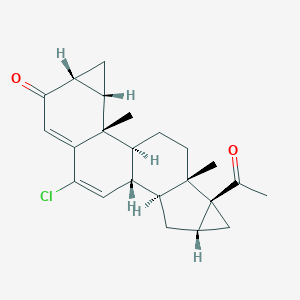

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20523241 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro(methyl)(3-phenylpropyl)silane | |

CAS RN |

17776-66-8 | |

| Record name | Dichloro(methyl)(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20523241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.